4-(Vinylsulfonamido)benzoic acid
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Overview
Description
4-(Vinylsulfonamido)benzoic acid is an organic compound with the molecular formula C9H9NO4S. It is characterized by the presence of a vinylsulfonamido group attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Vinylsulfonamido)benzoic acid involves the Wittig reaction. This reaction is used to form alkenes from phosphonium salts and carbonyl compounds. The process begins with the preparation of 4-bromomethylbenzoic acid from 4-methylbenzoic acid using N-bromosuccinimide and benzoyl peroxide. The 4-bromomethylbenzoic acid is then subjected to the Wittig reaction to yield 4-vinylbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-(Vinylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The vinyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative .
Scientific Research Applications
4-(Vinylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Vinylsulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The vinylsulfonamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Vinylbenzoic acid: Lacks the sulfonamido group, making it less reactive in certain biochemical applications.
Vinyl sulfonamides: These compounds share the vinylsulfonamido group but differ in the attached aromatic or aliphatic moieties.
Uniqueness
4-(Vinylsulfonamido)benzoic acid is unique due to the presence of both the vinylsulfonamido and benzoic acid groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C9H9NO4S |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
4-(ethenylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C9H9NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h2-6,10H,1H2,(H,11,12) |
InChI Key |
PHWVBOZCRLSMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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